Azaleatin-d3

LC-MS/MS quantification Isotope dilution mass spectrometry Flavonoid bioanalysis

Azaleatin-d3 (CAS: 529-51-1 unlabeled) is the tri-deuterated isotopologue of azaleatin (quercetin-5-O-methyl ether), an O-methylated flavonol first isolated from Rhododendron mucronatum in 1956. Its molecular formula C₁₆H₉D₃O₇ (MW 319.28 Da) incorporates three deuterium atoms at the 5-methoxy position, generating a +3.02 Da mass shift versus the unlabeled compound (MW 316.26 Da).

Molecular Formula C16H12O7
Molecular Weight 319.28 g/mol
Cat. No. B12415823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaleatin-d3
Molecular FormulaC16H12O7
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O
InChIInChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3/i1D3
InChIKeyRJBAXROZAXAEEM-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azaleatin-d3 (5-O-Methyl-d3 Quercetin): Deuterated Flavonol Internal Standard for Quantitative Bioanalysis and DPP-IV Research


Azaleatin-d3 (CAS: 529-51-1 unlabeled) is the tri-deuterated isotopologue of azaleatin (quercetin-5-O-methyl ether), an O-methylated flavonol first isolated from Rhododendron mucronatum in 1956 [1]. Its molecular formula C₁₆H₉D₃O₇ (MW 319.28 Da) incorporates three deuterium atoms at the 5-methoxy position, generating a +3.02 Da mass shift versus the unlabeled compound (MW 316.26 Da) . Azaleatin has been identified as a dipeptidyl peptidase-IV (DPP-IV) inhibitor and is under investigation for type-2 diabetes, obesity, and Alzheimer's disease research [2].

Why Generic Deuterated Flavonol Standards (e.g., Quercetin-d3) Cannot Replace Azaleatin-d3 in Azaleatin Bioanalysis


An optimal stable isotope-labeled internal standard (SIL-IS) must be chemically identical to the target analyte except for isotopic composition, ensuring identical chromatographic retention time, ionization efficiency, and extraction recovery across the entire analytical workflow [1]. Using a structurally distinct deuterated flavonol such as quercetin-d3 (lacking the 5-O-methyl group present in azaleatin) introduces differential reversed-phase retention (Δ logP ~0.3–0.5 units) and distinct MS ionization behavior, compromising method accuracy and precluding regulatory-compliant bioanalytical validation [2]. Azaleatin-d3 is the only commercially available isotopologue that co-elutes precisely with azaleatin while providing a +3 Da mass resolution window for interference-free selected reaction monitoring (SRM) quantification .

Azaleatin-d3: Quantifiable Differentiation Evidence vs. Closest Analogs and Alternative Internal Standards


3.02 Da Mass Shift vs. Unlabeled Azaleatin Enables Baseline MS Resolution with Complete Chromatographic Co-Elution

Azaleatin-d3 (monoisotopic MW 319.28 Da; [M+H]⁺ = 320.28 m/z) provides a +3.02 Da mass shift relative to unlabeled azaleatin (MW 316.26 Da; [M+H]⁺ = 317.26 m/z), achieving complete mass spectrometric separation at unit resolution while maintaining chromatographic co-elution (Δ RT < 0.05 min under typical RP-HPLC conditions) [1]. By contrast, the structurally distinct quercetin-d3 (MW 305.24 Da, lacking the 5-O-methyl group) does not co-elute with azaleatin, introducing a retention time difference of approximately 1–2 min and differential matrix effects that violate the core requirement of isotope dilution quantification .

LC-MS/MS quantification Isotope dilution mass spectrometry Flavonoid bioanalysis

Human Glutaminyl Cyclase (hQC) Inhibition: 3.9-Fold Greater Potency than Quercetin (IC₅₀ 1.1 µM vs. 4.3 µM)

In a direct head-to-head in vitro enzyme inhibition assay, azaleatin inhibited human glutaminyl cyclase (hQC) with an IC₅₀ of 1.1 µM, compared to quercetin with an IC₅₀ of 4.3 µM—representing a 3.9-fold greater potency [1]. This differential activity is attributed to the 5-O-methyl substitution on the quercetin scaffold, which enhances binding affinity to the hQC active site. The deuterated analog azaleatin-d3 preserves this biological activity profile, making it the appropriate internal standard for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies of azaleatin in Alzheimer's disease models.

Alzheimer's disease Glutaminyl cyclase inhibition Flavonoid selectivity

DPP-IV Inhibition: 42.9% Inhibition at 20 µg/mL with a Distinct Selectivity Profile vs. Quercetin

Azaleatin demonstrates 42.9% inhibition of DPP-IV enzyme activity at a concentration of 20 µg/mL [1]. While quercetin also inhibits DPP-IV (reported IC₅₀ = 4.02 nmol/mL, equivalent to ~1.2 µg/mL, in a separate study [2]), the 5-O-methyl substitution on azaleatin reduces susceptibility to glucuronidation and sulfation compared to quercetin, as predicted by ADMETlab 2.0 in silico profiling, suggesting improved metabolic stability [3]. The distinct substitution pattern of azaleatin (5-O-methyl vs. the 3'-O-methyl of isorhamnetin) yields a unique selectivity fingerprint that prevents reliable quantification using generic flavonol internal standards.

DPP-IV inhibition Type 2 diabetes Flavonoid pharmacology

DPPH Radical Scavenging: EC₅₀ 36.1 µg/mL vs. Quercetin 30 µg/mL—Near-Equivalent Antioxidant Capacity with Superior Chemical Stability

In a comparative structure-activity relationship (SAR) study, azaleatin exhibited DPPH radical scavenging activity with an EC₅₀ of 36.1 µg/mL, compared to quercetin with an EC₅₀ of 30 µg/mL—only a 1.2-fold difference in potency [1]. Importantly, the 5-O-methyl group of azaleatin protects the 5-OH position from oxidative degradation and slows Phase II metabolic conjugation, as confirmed by in silico ADMET predictions showing improved metabolic stability relative to quercetin [2]. This near-equivalent antioxidant potency combined with enhanced stability makes azaleatin a preferred scaffold for nutraceutical development, and azaleatin-d3 the required internal standard for quantifying this specific compound in Rhododendron-based formulations.

Antioxidant activity DPPH assay Flavonoid structure-activity relationship

Dengue NS2B-NS3 Protease Non-Competitive Inhibition: IC₅₀ 38 µg/mL, Ki 26.82 µg/mL—Mechanistically Distinct from Quercetin

Azaleatin inhibits dengue NS2B-NS3 protease through a non-competitive mechanism with an IC₅₀ of 38 µg/mL and a Ki of 26.82 µg/mL, as determined by fluorescence-based enzyme kinetics [1]. This non-competitive mode is mechanistically distinct from quercetin, which binds competitively to the active site. Molecular docking reveals azaleatin binding to an allosteric pocket of NS2B-NS3 with a docking score of -8.2 kcal/mol, and molecular dynamics simulations confirm complex stability over 100 ns [1]. The 5-O-methyl substitution also predicts improved oral bioavailability and compliance with Lipinski's Rule of Five, addressing quercetin's well-documented bioavailability limitations [1].

Antiviral research Dengue protease inhibition Allosteric inhibitor

Azaleatin-d3: High-Impact Application Scenarios for Research and Industrial Procurement


Regulatory-Compliant LC-MS/MS Bioanalysis of Azaleatin in Preclinical Pharmacokinetic Studies

Azaleatin-d3 serves as the definitive stable isotope-labeled internal standard for quantifying azaleatin in plasma, tissue homogenates, and urine by LC-MS/MS. Its 3-Da mass shift provides complete SRM channel separation from the analyte while maintaining identical extraction recovery and ionization efficiency, enabling method validation per FDA Bioanalytical Method Validation Guidance (accuracy ±15%, precision ≤15% CV) [1]. This is critical for generating pharmacokinetic data (Cmax, AUC, t½) required for IND-enabling studies of azaleatin as a DPP-IV inhibitor or hQC inhibitor candidate.

Accurate Quantification of Azaleatin in Rhododendron Extracts for Nutraceutical Quality Control

Rhododendron species accumulate azaleatin alongside quercetin, kaempferol, and their glycosides, creating a complex flavonoid matrix. Azaleatin-d3 enables specific quantification of azaleatin without interference from co-eluting quercetin (RT difference typically <2 min) by exploiting the +3 Da mass offset in selected reaction monitoring mode . This supports standardization of botanical extracts for the nutraceutical industry, where label claim verification requires analyte-specific methodology.

Pharmacodynamic Studies of Azaleatin as a Non-Competitive Dengue NS2B-NS3 Protease Inhibitor

In antiviral research, azaleatin-d3 is required for quantifying intracellular azaleatin concentrations in dengue-infected cell lines (e.g., Vero or Huh-7 cells) to establish exposure-response relationships. The non-competitive allosteric mechanism (IC₅₀ = 38 µg/mL, Ki = 26.82 µg/mL) necessitates accurate determination of free intracellular inhibitor concentrations, which can only be achieved with a matched deuterated internal standard that corrects for matrix effects from cell lysate components [2].

Alzheimer's Disease Drug Discovery: hQC Inhibitor Quantification in Brain Tissue

Given azaleatin's 3.9-fold greater hQC inhibitory potency vs. quercetin (IC₅₀ 1.1 µM vs. 4.3 µM), researchers investigating brain penetrance and target engagement require azaleatin-d3 as the internal standard for LC-MS/MS quantification of azaleatin in brain homogenate and cerebrospinal fluid. This enables construction of brain-to-plasma concentration ratios essential for CNS drug candidate selection [3].

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